5-bromo-N-(8-butoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
5-bromo-N-(8-butoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(8-butoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials might include 5-bromo-1-benzofuran-2-carboxylic acid, 8-butoxyquinoline, and appropriate reagents for amide bond formation. Common synthetic routes may involve:
Bromination: Introduction of the bromine atom into the benzofuran ring.
Quinoline Derivatization: Functionalization of quinoline with a butoxy group.
Amide Bond Formation: Coupling of the carboxylic acid with the amine group of the quinoline derivative under conditions such as EDCI/HOBt or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline or benzofuran rings.
Reduction: Reduction reactions could target the bromine atom or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions may occur, especially at the bromine site.
Common Reagents and Conditions
Oxidation: Reagents like KMnO₄ or H₂O₂.
Reduction: Reagents such as LiAlH₄ or NaBH₄.
Substitution: Reagents like NaOH or various halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could replace the bromine atom with other functional groups.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological pathways.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulation of signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-1-benzofuran-2-carboxamide
- 8-butoxyquinoline derivatives
- Other benzofuran derivatives
Uniqueness
The uniqueness of 5-bromo-N-(8-butoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C23H21BrN2O3 |
---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
5-bromo-N-(8-butoxyquinolin-5-yl)-3-methyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H21BrN2O3/c1-3-4-12-28-20-10-8-18(16-6-5-11-25-21(16)20)26-23(27)22-14(2)17-13-15(24)7-9-19(17)29-22/h5-11,13H,3-4,12H2,1-2H3,(H,26,27) |
InChI Key |
AHDQHUIKUPRUJH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)C3=C(C4=C(O3)C=CC(=C4)Br)C)C=CC=N2 |
Origin of Product |
United States |
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